molecular formula C8H15NOS B2859132 1-Oxa-9-thia-4-azaspiro[5.5]undecane CAS No. 1368175-95-4

1-Oxa-9-thia-4-azaspiro[5.5]undecane

Cat. No.: B2859132
CAS No.: 1368175-95-4
M. Wt: 173.27
InChI Key: BWKXRYNEVKTEOW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles, which incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur into their fused ring system, are of paramount importance in modern drug discovery and materials science. Their inherent three-dimensionality and structural novelty make them attractive scaffolds for the development of new therapeutic agents. The spatial arrangement of substituents on a spirocyclic core can be precisely controlled, allowing for fine-tuning of interactions with biological targets.

Overview of Nitrogen, Oxygen, and Sulfur-Containing Spirocycles in Medicinal Chemistry

The incorporation of nitrogen, oxygen, and sulfur atoms into spirocyclic frameworks gives rise to a diverse array of pharmacological activities. Nitrogen-containing spirocycles are frequently found in alkaloids and synthetic pharmaceuticals with a wide range of biological effects. Oxygen-containing spirocycles are key components of many natural products and have been explored for their therapeutic potential. The inclusion of sulfur can further modulate the electronic and steric properties of the molecule, often leading to enhanced binding affinity and metabolic stability. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity. researchgate.netosi.lv

Introduction to 1-Oxa-9-thia-4-azaspiro[5.5]undecane as a Privileged Research Scaffold

This compound is a unique heterocyclic system that combines the structural features of an oxa-azaspirocycle with a sulfur atom in one of the rings. This specific arrangement of heteroatoms is anticipated to confer distinct chemical and biological properties. While extensive research on this specific scaffold is still emerging, the known activities of related compounds suggest its potential as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₅NOS
Molecular Weight173.28 g/mol
CAS Number1368175-95-4

Data sourced from ChemScene. chemscene.com

Scope and Research Trajectories Pertaining to this compound

The research trajectories for this compound and its derivatives are likely to be directed by the promising results obtained for analogous structures. Key areas of investigation are expected to include its potential as an inhibitor of various enzymes and its application in the development of novel antimicrobial agents. For example, derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, showing promise as orally active drug candidates for treating chronic kidney diseases. nih.gov Furthermore, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has been explored for their role in carbonic anhydrase interrogation. researchgate.net The structural novelty of the this compound scaffold warrants further exploration of its synthetic accessibility and a broader screening of its biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-thia-4-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c1-5-11-6-2-8(1)7-9-3-4-10-8/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKXRYNEVKTEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxa 9 Thia 4 Azaspiro 5.5 Undecane and Its Analogues

Retrosynthetic Analysis of the 1-Oxa-9-thia-4-azaspiro[5.5]undecane Core Structure

A retrosynthetic analysis of the this compound core provides a logical framework for devising synthetic strategies. The primary disconnection point is the spirocyclic carbon atom, which simplifies the target molecule into two more accessible heterocyclic precursors or their acyclic equivalents.

One plausible retrosynthetic approach involves a double disconnection of the C-N and C-S bonds of the thiazine (B8601807) ring, leading to a piperidine-based precursor and a suitable sulfur-containing building block. A subsequent disconnection of the oxazine (B8389632) ring can further simplify the piperidine (B6355638) precursor.

A more convergent strategy would involve the disconnection at the spirocyclic center, breaking the molecule into two key fragments: a tetrahydropyran- or oxazine-containing fragment and a piperidine- or thiazine-containing fragment. These fragments can then be joined in a key spirocyclization step. For instance, the spirocycle could be formed via an intramolecular cyclization of a precursor containing both the oxa-aza and thia-aza ring components in an acyclic or partially cyclized form. This approach allows for the independent synthesis and functionalization of each heterocyclic component before their final assembly.

Established Synthetic Routes to Spiro[5.5]undecane Systems with Heteroatoms

The construction of spiro[5.5]undecane systems containing multiple heteroatoms can be achieved through various established synthetic routes. These methods often involve the formation of the spirocyclic core as the key step.

Condensation reactions are a powerful tool for the construction of heterocyclic and spirocyclic systems. One-pot multi-component reactions are particularly efficient as they allow for the rapid assembly of complex molecules from simple starting materials. For example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones has been achieved through a one-pot three-component condensation of a ketone, an aromatic amine, and mercaptoacetic acid. nih.gov A similar strategy could be envisioned for the synthesis of the this compound core, employing a suitable piperidone derivative, an amino-thiol, and a carbonyl compound.

Michael addition reactions have also been utilized in the formation of spiro[5.5]undecane systems. researchgate.net For instance, the reaction of dimedone with diarylideneacetones in the presence of a Lewis acid catalyst leads to the formation of spiro[5.5]undecane-1,5,9-triones. researchgate.net This type of conjugate addition could be adapted to construct the desired oxa-thia-azaspiro[5.5]undecane framework by using appropriately functionalized precursors.

Table 1: Examples of Condensation Reactions for Spirocycle Synthesis

Reaction TypeReactantsProductReference
Three-component condensationCyclohexanone, 4-bromoaniline, mercaptoacetic acid4-(4-bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one nih.gov
Michael additionDimedone, trans,trans-diarylideneacetone3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione researchgate.net

Intramolecular cyclization is a widely used strategy for the synthesis of cyclic and spirocyclic compounds. Various methods have been developed for the construction of oxa-spirocycles, which could be adapted for the synthesis of oxa-thia-azaspiroundecanes.

Metal-catalyzed oxidative cyclization has been successfully employed in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives from 2-hydroxy-N-(4-hydroxyphenyl)acetamide. nih.gov This approach involves the formation of the spirocyclic system through an intramolecular C-O bond formation. A similar strategy could be explored for the synthesis of the this compound core, starting from a precursor containing both the oxazine and thiazine moieties.

Iodocyclization is another powerful method for the synthesis of oxa-spirocycles. researchgate.netnih.gov This reaction involves the electrophilic activation of a double bond by iodine, followed by intramolecular attack of a hydroxyl group to form the spirocyclic ether. This methodology has been shown to be effective for the preparation of a wide range of oxa-spirocyclic compounds. nih.gov

A tandem Claisen rearrangement/intramolecular oxa-Michael addition has also been reported for the synthesis of novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-journals.org This sequence allows for the construction of the spirocyclic system in a one-pot procedure, starting from readily available materials. beilstein-journals.org

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including spirocycles. nih.govdrughunter.comnih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of two double bonds to form a new cyclic alkene and a small volatile alkene like ethylene. youtube.com

The application of RCM to the synthesis of spirocycles requires a precursor containing two terminal double bonds positioned at a common quaternary carbon center. For the synthesis of this compound, a suitable precursor would be a gem-diallyl substituted derivative of a pre-formed oxazine or thiazine ring. The subsequent RCM reaction would then form the second ring of the spirocyclic system. This approach has been successfully used in the synthesis of various azaspirocycles. nih.gov

Table 2: Key Features of Ring-Closing Metathesis for Spirocycle Synthesis

FeatureDescription
Catalysts Ruthenium-based catalysts (e.g., Grubbs' first and second generation catalysts, Hoveyda-Grubbs catalysts) are commonly used.
Precursors Acyclic dienes are required. For spirocycles, the diene moieties are typically attached to a common quaternary center.
Reaction Conditions RCM reactions are generally performed under mild conditions and are tolerant of a wide range of functional groups.
Byproduct A small, volatile alkene (e.g., ethylene) is formed, which drives the reaction to completion.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The synthesis of enantiomerically pure spirocyclic compounds is of great importance in medicinal chemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. Stereoselective synthesis and chiral resolution are two common approaches to obtain enantiopure spirocycles.

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched spirocyclic compounds. Both organocatalysis and transition metal catalysis have been successfully applied to the asymmetric synthesis of spirocycles.

Bifunctional aminothiourea catalysts have been used in the catalytic asymmetric synthesis of spiroketal compounds through an intramolecular hemiacetalization/oxy-Michael addition cascade. nih.govresearchgate.net This method allows for the formation of spiroketal structures with high enantioselectivity. nih.gov A similar organocatalytic approach could be developed for the synthesis of chiral this compound derivatives.

Transition metal catalysis offers a wide range of possibilities for the asymmetric synthesis of spirocycles. researchgate.net Chiral gold and iridium catalysts have been used in the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides to afford spiroketals and spiroaminals with excellent enantioselectivities. researchgate.net Rhodium-catalyzed asymmetric reactions have also been developed for the enantioselective synthesis of spirobichromans. researchgate.net These catalytic systems could potentially be adapted to control the stereochemistry at the spirocenter of the this compound core.

Diastereoselective and Enantioselective Syntheses of Spiro[5.5]undecanes

The synthesis of spiro[5.5]undecane scaffolds, including heteroatom-containing variants like this compound, presents significant stereochemical challenges due to the presence of a quaternary spirocyclic center and potentially other stereocenters within the rings. Achieving control over the relative and absolute stereochemistry is crucial for developing specific and potent bioactive molecules.

Methodologies for the diastereoselective synthesis of related aza-spiro[5.5]undecane skeletons have been successfully developed. One notable strategy involves the cyclization of bicyclic enamines that bear an unsaturated side chain. semanticscholar.org This reaction proceeds through an in situ generated N-acyliminium ion, where the intramolecular nucleophilic addition of the side chain occurs. semanticscholar.org This process can exhibit a high degree of stereocontrol, with the stereochemistry of the newly formed quaternary center being dictated by the anti-approach of the nucleophilic moiety relative to other parts of the molecule, such as an oxazolidinone ring used as a chiral auxiliary. semanticscholar.org

While specific enantioselective routes to this compound are not extensively detailed in the provided literature, enantioselective approaches have been reported for other structurally related spirocycles, such as thia/oxa-azaspiro[3.4]octanes. These methods often rely on the use of chiral starting materials, catalysts, or auxiliaries to direct the stereochemical outcome of the key spirocyclization step. Furthermore, biocatalytic methods offer a promising avenue for stereocontrol. For instance, a novel enzymatic protocol using d-aminoacylase has been developed for a [5+1] double Michael addition to synthesize spiro[5.5]undecane derivatives, yielding almost exclusively cis isomers. researchgate.net Such biocatalytic strategies could potentially be adapted to achieve high stereoselectivity in the synthesis of complex heterocyclic spiro[5.5]undecanes.

Strategy Key Reaction/Principle Stereochemical Control Example System
N-Acyliminium Ion CyclizationIntramolecular nucleophilic addition of an unsaturated side chain. semanticscholar.orgHigh diastereoselectivity, controlled by the direction of nucleophilic attack. semanticscholar.org1-Aza-spiro[5.5]undecane. semanticscholar.org
BiocatalysisEnzymatic [5+1] double Michael addition. researchgate.netHigh diastereoselectivity, yielding predominantly cis isomers. researchgate.net(Hetero)spiro[5.5]undecane derivatives. researchgate.net
Chiral Pool/AuxiliariesUse of enantiopure starting materials or removable chiral groups.Enantioselective synthesis.Thia/oxa-azaspiro[3.4]octanes.

Diversification Strategies for Functionalized this compound Analogues

The this compound scaffold serves as a versatile template for the development of novel chemical entities, particularly in drug discovery. osi.lvresearchgate.net Its three-dimensional structure is a desirable feature for exploring chemical space beyond the "flatland" of traditional aromatic compounds. researchgate.net Diversification of this core structure is achieved through various strategies, including post-cyclization modifications and the generation of compound libraries via parallel synthesis.

Once the core spirocyclic system is constructed, its periphery can be modified to modulate physicochemical properties and biological activity. The secondary amine within the this compound structure is a primary handle for derivatization.

One key functionalization strategy involves the synthesis of sulfonamides. For instance, the core has been used to generate a series of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides, which were investigated as potential carbonic anhydrase inhibitors. researchgate.net Another common modification is N-alkylation or N-acylation. researchgate.net A significant application of this scaffold is its use as a nucleophile in substitution reactions. Researchers have synthesized derivatives for antituberculosis research by reacting the spirocycle with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where the spirocyclic amine displaces the chlorine atom in a nucleophilic aromatic substitution. researchgate.net

The sulfur atom in the thiomorpholine (B91149) ring also presents an opportunity for functionalization. Oxidation of similar thiolane-containing spirocycles with reagents like meta-chloroperoxybenzoic acid (mCPBA) can produce the corresponding sulfonyl derivatives, introducing a polar group that can act as a hydrogen bond acceptor.

Reaction Type Functional Group Targeted Reagents/Conditions Resulting Moiety Application Example
Sulfonamide FormationSecondary Amine (N-4)Sulfonyl chloridesN-Sulfonamide researchgate.netCarbonic Anhydrase Inhibitors researchgate.net
Nucleophilic Aromatic SubstitutionSecondary Amine (N-4)Fluoroquinolone core with a leaving group (e.g., Cl) researchgate.netN-Aryl derivative researchgate.netAntituberculosis Agents osi.lvresearchgate.net
OxidationThioether (S-9)mCPBA Sulfone Modulation of polarity and H-bonding

Parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid generation of large and diverse compound libraries for high-throughput screening (HTS). researchgate.netspirochem.com This technique significantly accelerates the identification and optimization of lead compounds by allowing chemists to explore a wide swath of chemical space efficiently. spirochem.com

The this compound scaffold is an ideal starting point for library synthesis due to its inherent 3D nature and available functional handles. In the context of antituberculosis drug discovery, this scaffold was used to synthesize a series of inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv This work involved creating chemical diversity in the peripheral fragments attached to the core spirocycle to optimize activity against both antibiotic-sensitive and multiresistant strains. osi.lv

The general process for library generation involves reacting a common core, such as the this compound amine, with a collection of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) in a spatially addressed format, such as a 24- or 96-well plate. spirochem.com This allows for the simultaneous creation of dozens or hundreds of unique analogues under similar reaction conditions, which can then be directly submitted for biological screening.

Conceptual Parallel Synthesis Library from the this compound Scaffold Core Scaffold: this compound

Well Building Block (Reagent) Reaction Type Resulting Library Member Structure
A1Benzoyl ChlorideAcylationN-benzoyl-1-oxa-9-thia-4-azaspiro[5.5]undecane
A24-Toluene-sulfonyl ChlorideSulfonylationN-(4-tosyl)-1-oxa-9-thia-4-azaspiro[5.5]undecane
A3Acetic AnhydrideAcylationN-acetyl-1-oxa-9-thia-4-azaspiro[5.5]undecane
A4Benzaldehyde, NaBH(OAc)₃Reductive AminationN-benzyl-1-oxa-9-thia-4-azaspiro[5.5]undecane

This systematic approach allows for the exploration of structure-activity relationships (SAR) and the optimization of properties like potency, selectivity, and pharmacokinetic profiles.

Structural Characterization and Conformational Analysis of 1 Oxa 9 Thia 4 Azaspiro 5.5 Undecane Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of novel compounds. For derivatives of the 1-oxa-9-thia-4-azaspiro[5.5]undecane family, these methods would provide critical information. For instance, in the related 1-oxa-9-azaspiro[5.5]undecane systems, NMR spectroscopy has been pivotal. While specific data for the thia-containing analogue is not widely published, it is anticipated that ¹H and ¹³C NMR would reveal the connectivity of the atoms, and advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be used to assemble the complete molecular framework.

Mass spectrometry would be employed to determine the molecular weight and elemental composition of these compounds. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would offer additional clues about the compound's structure. For a derivative like this compound 9,9-dioxide, techniques such as NMR, HPLC, and LC-MS are noted as available for characterization, underscoring the importance of these methods in confirming the identity and purity of such compounds. bldpharm.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For spirocyclic systems, X-ray crystallography is particularly valuable for defining the geometry of the two rings and their relative orientation.

In studies of similar spiro[5.5]undecane derivatives, such as methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, X-ray diffraction has been used to determine the conformation of the rings and the spatial arrangement of substituents. researchgate.net For this compound derivatives, this method would definitively establish the chair, boat, or twist-boat conformations of the individual heterocyclic rings and how they are oriented around the central spiro atom.

Conformational Preferences and Dynamics of the this compound System in Solution

The conformation of a molecule can differ between the solid state and in solution. NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic behavior of molecules in solution. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the preferred conformations of the rings in this compound derivatives can be deduced.

Variable temperature NMR studies can provide insights into the energy barriers between different conformations. For some spiro[5.5]undecane systems, dynamic NMR experiments have been used to study the flipping of the heterocyclic rings and the associated energy barriers. nih.gov This type of analysis would be critical for understanding the flexibility of the this compound scaffold.

Investigating Intramolecular Interactions and Packing Arrangements in Spiro[5.5]undecane Structures

The data obtained from single-crystal X-ray diffraction not only reveals the structure of a single molecule but also provides information about how molecules are arranged in the crystal lattice. This includes the study of intermolecular interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions play a crucial role in determining the physical properties of the compound, such as melting point and solubility.

For complex heterocyclic systems, understanding the supramolecular assembly is of great interest. The analysis of crystal packing can reveal patterns and motifs that may influence the material's properties. In the broader context of spiro compounds, the investigation of these interactions is a key aspect of their solid-state characterization. researchgate.net

Computational Chemistry and Molecular Modeling of 1 Oxa 9 Thia 4 Azaspiro 5.5 Undecane Scaffolds

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic reactivity of the 1-oxa-9-thia-4-azaspiro[5.5]undecane scaffold. These methods provide a detailed picture of the molecule's electronic landscape, which is crucial for predicting its behavior in chemical reactions and biological systems.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. Analysis of the spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For the this compound scaffold, the nitrogen and sulfur atoms are expected to be key sites for chemical interactions due to the presence of lone pairs of electrons.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. Such information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for the binding of a molecule to a biological target. mdpi.com

Global reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com Local reactivity descriptors, like Fukui functions or Parr functions, can then be used to identify the specific atoms within the scaffold that are most susceptible to attack by electrophiles or nucleophiles. mdpi.com

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Significance
HOMO Energy Indicates the electron-donating ability of the molecule.
LUMO Energy Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap Correlates with chemical stability and reactivity.
MEP Map Visualizes charge distribution and predicts sites for non-covalent interactions.
Global Reactivity Descriptors Provides a quantitative measure of overall molecular reactivity.
Local Reactivity Descriptors Identifies the most reactive atomic sites within the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of the this compound scaffold, although constrained by the spirocyclic center, is a critical determinant of its biological activity. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior in different environments, such as in aqueous solution. mdpi.comresearchgate.net

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system as a function of atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the accessible conformations of the molecule and the energetic barriers between them. mdpi.com For the this compound scaffold, MD simulations can elucidate the preferred chair, boat, or twist-boat conformations of the six-membered rings and the relative orientations of substituents.

Analysis of the simulation trajectory can yield important information, such as the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the Root Mean Square Fluctuation (RMSF) to identify regions of high flexibility. nih.gov Furthermore, MD simulations can be used to study the influence of stereoelectronic effects, such as anomeric effects involving the lone pairs of the oxygen and sulfur atoms, on the conformational preferences of the scaffold. e-tarjome.com These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations. researchgate.net

Molecular Docking Studies of this compound Derivatives with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level. For derivatives of the this compound scaffold, molecular docking can be used to predict their binding modes and affinities to various biological targets.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity. Successful docking studies rely on an accurate three-dimensional structure of the target macromolecule, which is often obtained from experimental techniques like X-ray crystallography or NMR spectroscopy.

For example, derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane scaffold have been investigated as potential inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv Molecular docking studies were used to guide the optimization of the initial structure, leading to the synthesis of compounds with high antitubercular activity. osi.lv Such studies for this compound derivatives could identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and selectivity for a given target. mdpi.com

Table 2: Common Interactions Identified in Molecular Docking Studies

Interaction Type Description
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Electrostatic Interaction Attractive or repulsive forces between molecules based on their charge distribution.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Spirocyclic Systems

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For spirocyclic systems like this compound, QSAR models can be developed to predict the biological activity of new derivatives and to guide the design of more potent compounds. researchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. These descriptors can encode various aspects of the molecule, including its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net The predictive power of the QSAR model is then validated using internal and external test sets of compounds. For spirocyclic systems, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMSIA) can be particularly useful as they consider the three-dimensional arrangement of the molecules, which is crucial for their interaction with biological targets.

In Silico Prediction of Compound Properties for Scaffold Prioritization

In the early stages of drug discovery, it is crucial to prioritize scaffolds that are likely to lead to drug candidates with favorable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties plays a vital role in this process. researchgate.netrjptonline.org For the this compound scaffold, various computational models can be used to predict its drug-likeness and potential liabilities.

Numerous online tools and software packages are available to predict a wide range of ADMET properties. nih.gov These predictions are typically based on models derived from large datasets of experimental data. For instance, Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a compound based on simple physicochemical properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

More sophisticated models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. mdpi.com Toxicity predictions can also be made for endpoints such as mutagenicity and cardiotoxicity. By evaluating these properties in silico, researchers can prioritize derivatives of the this compound scaffold that have a higher probability of success in later stages of drug development. nih.gov

Table 3: Predicted Physicochemical Properties for a Related Scaffold (1-Oxa-9-azaspiro[5.5]undecane)

Property Predicted Value Significance
Molecular Weight 191.70 g/mol Influences absorption and distribution.
XLogP3 2.3 A measure of lipophilicity, affecting absorption and permeability.
Hydrogen Bond Donor Count 1 Influences solubility and binding to targets.
Hydrogen Bond Acceptor Count 2 Influences solubility and binding to targets.
Topological Polar Surface Area 21.3 Ų Correlates with membrane permeability.

Data sourced from PubChem CID 74889693 for the hydrochloride salt of a similar scaffold. nih.gov

Structure Activity Relationship Sar Studies and Scaffold Optimization of 1 Oxa 9 Thia 4 Azaspiro 5.5 Undecane Derivatives

Design Principles for Modulating Bioactivity within the Spiro[5.5]undecane Framework

The design of bioactive molecules based on the 1-oxa-9-thia-4-azaspiro[5.5]undecane framework is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The inherent three-dimensionality of spirocycles is a primary advantage, as it allows for the exploration of chemical space beyond that of flat, aromatic systems. bldpharm.com

One fundamental design principle involves leveraging the spirocyclic core to orient substituents in precise vectors, enhancing interactions with target proteins. The rigidity of the spiro[5.5]undecane system can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. bldpharm.com The morpholine (B109124) and thiomorpholine (B91149) components of the scaffold offer distinct opportunities for interaction. The morpholine's oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a site for substitution to modulate basicity and introduce further pharmacophoric features. nih.gove3s-conferences.org Similarly, the thiomorpholine ring's sulfur atom can engage in non-covalent interactions, and its nitrogen atom is also a key point for derivatization. jchemrev.comjchemrev.com

Impact of Substituent Variation on Molecular Recognition and Target Binding

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic rings. Variations in these substituents can significantly impact molecular recognition and binding affinity to the target.

Substitutions on the nitrogen atoms of the morpholine and thiomorpholine rings are a common strategy for exploring SAR. For example, in related azaspirocyclic systems, the introduction of aryl or heteroaryl groups on the nitrogen can lead to potent and selective ligands for various receptors. The nature of the linker between the spirocyclic core and the appended aromatic ring is also critical.

The following table illustrates the impact of substituent variations on the bioactivity of analogous morpholine and thiomorpholine-containing compounds:

Scaffold Substituent (R) Target Observed Activity
MorpholineArylalkylVarious GPCRsPotency and selectivity are highly dependent on the nature of the aryl group and the length of the alkyl chain.
ThiomorpholineAcylEnzymes (e.g., proteases)The nature of the acyl group influences binding affinity and metabolic stability.
MorpholineHeterocyclicKinasesSpecific heterocyclic substituents can form key hydrogen bonds with the kinase hinge region.
ThiomorpholineSulfonamideCarbonic AnhydrasesThe sulfonamide group acts as a zinc-binding moiety, with peripheral substituents modulating isoform selectivity.

This table is a generalized representation based on SAR studies of morpholine and thiomorpholine derivatives and is intended to be illustrative for the this compound scaffold.

Bioisosteric Replacements and Their Effects on Scaffold Interactions

The sulfur atom in the thiomorpholine ring can be replaced with other groups to alter polarity, lipophilicity, and metabolic stability. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone introduces a polar group that can act as a hydrogen bond acceptor. jchemrev.com Complete replacement of the sulfur with a methylene (B1212753) group would yield a piperidine-containing spirocycle, which would have different conformational preferences and lipophilicity.

The oxygen atom of the morpholine ring is another site for bioisosteric modification. While direct replacement is less common, replacing the entire morpholine ring with a bioisosteric equivalent like a piperazine (B1678402) or a substituted piperidine (B6355638) can significantly alter the compound's properties, including its pKa and potential for hydrogen bonding. cambridgemedchemconsulting.com

The following table summarizes potential bioisosteric replacements and their likely effects:

Original Group Bioisosteric Replacement Potential Effects
Thia (-S-)Sulfoxide (-SO-), Sulfone (-SO2-)Increased polarity, hydrogen bond acceptor capability, altered metabolic stability.
Thia (-S-)Methylene (-CH2-)Increased lipophilicity, altered ring conformation.
Oxa (-O-)Methylene (-CH2-)Increased lipophilicity, loss of hydrogen bond acceptor.
Morpholine RingPiperazine RingIntroduction of a second basic center, altered pKa, potential for new interactions.

This table presents hypothetical bioisosteric replacements for the this compound scaffold based on established medicinal chemistry principles.

Conformational Rigidity and Flexibility in Relation to Biological Target Affinity

The spirocyclic nature of the this compound scaffold imparts a significant degree of conformational rigidity. bldpharm.com This pre-organization of the molecule can be advantageous for binding to a biological target, as less conformational entropy is lost upon binding, which can translate to higher affinity. The chair conformations of the morpholine and thiomorpholine rings are the most stable, and the spiro fusion locks their relative orientation.

However, some degree of flexibility can also be beneficial for accommodating the topology of a binding site. The introduction of substituents with rotatable bonds on the nitrogen atoms can provide this flexibility, allowing the molecule to adopt an optimal conformation for binding. Computational studies on analogous spirocyclic systems have been used to predict the preferred conformations and to understand how these relate to biological activity. rsc.org The balance between rigidity and flexibility is a key consideration in the design of potent and selective ligands based on this scaffold.

Strategic Modifications of the Oxa, Thia, and Aza Moieties for Enhanced Interactions

Strategic modifications of the heteroatoms within the this compound scaffold are a cornerstone of optimization efforts.

The aza moieties (nitrogen atoms) are the most common sites for modification. N-alkylation, N-arylation, and N-acylation are standard synthetic transformations that allow for the introduction of a wide variety of functional groups. These substituents can be designed to form specific interactions with the target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds.

The thia moiety (sulfur atom) can also be modified to enhance interactions. As mentioned, oxidation to the sulfoxide or sulfone introduces polarity and hydrogen bond accepting capabilities. jchemrev.com These oxidized derivatives can have profoundly different biological activities and pharmacokinetic profiles compared to the parent sulfide.

Investigations into Molecular Mechanisms and Biological Target Interactions of 1 Oxa 9 Thia 4 Azaspiro 5.5 Undecane Derivatives

Enzyme Inhibition Studies:

Derivatives and analogues of the 1-oxa-9-thia-4-azaspiro[5.5]undecane scaffold have been investigated as inhibitors of several key enzymes, demonstrating the therapeutic potential of this chemical class.

Inhibition of Geranylgeranyltransferase I (GGTase I) and Disruption of YAP1/TAZ Signaling by 1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione

While research on the specifically named 1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione is not extensively published, structurally related diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of Geranylgeranyltransferase I (GGTase-I). medkoo.com GGTase-I is an enzyme responsible for the post-translational lipid modification (geranylgeranylation) of various proteins, including many small GTPases like Rho, Rac, and Cdc42. nih.govcancer.govnyu.edu This modification is crucial for the proper membrane localization and function of these proteins. cancer.gov

Inhibition of GGTase-I disrupts the function of these critical signaling proteins. nyu.edu A significant downstream effect of this inhibition is the inactivation of the oncogenic Yes-associated protein (YAP1) and its paralog, the transcriptional coactivator with PDZ-binding motif (TAZ). medchemexpress.comprobechem.com The activity of YAP1/TAZ is dependent on the Rho-GTPase signaling pathway. By blocking the activation of Rho-GTPases, GGTase-I inhibitors lead to the inactivation of YAP1/TAZ.

A notable example is the compound BAY-593, a diazaspiro[5.5]undecane derivative, which has been identified as an orally active GGTase-I inhibitor. medchemexpress.cominvivochem.com BAY-593 effectively blocks YAP1/TAZ signaling, promotes the translocation of YAP1 to the cytoplasm, and downregulates YAP1/TAZ target genes. medkoo.comprobechem.com This mechanism has demonstrated anti-tumor activity in preclinical models. medchemexpress.com

Table 1: Inhibitory Activity of BAY-593, a Diazaspiro[5.5]undecane Derivative

Compound Target/Assay IC₅₀ (nM) Cell Line
BAY-593 TEAD-luciferase reporter assay 9.4 -
YAP1 cytoplasmic translocation 44 -
Cell Proliferation 38 HT-1080
Cell Proliferation 564 MDA-MB-231

Data sourced from multiple references. medkoo.comprobechem.com

Soluble Epoxide Hydrolase (sEH) Inhibition by Related Spirocyclic Structures

Spirocyclic scaffolds that are structurally analogous to this compound have emerged as a class of highly potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov The sEH enzyme is responsible for the hydrolysis of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.govmdpi.com Inhibition of sEH increases the levels of beneficial EETs, making it a therapeutic target for cardiovascular and inflammatory diseases. nih.govresearchgate.net

Research has led to the development of 1-oxa-9-azaspiro[5.5]undecan-4-amine and 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent sEH inhibitors. nih.govnih.gov The inhibitory mechanism relies on the central urea (B33335) or amide pharmacophore, which forms key hydrogen bond interactions with amino acid residues within the catalytic pocket of sEH, specifically with tyrosines (Tyr381, Tyr465) and an aspartate (Asp333). nih.govresearchgate.net

One lead compound, the dextrorotatory eutomer (+)-22, which is based on the 1-oxa-9-azaspiro[5.5]undecane scaffold, exhibits subnanomolar inhibitory potency. nih.govresearchgate.net This compound also possesses favorable pharmacokinetic properties such as high aqueous solubility and oral bioavailability. nih.gov

Table 2: sEH Inhibitory Potency of a 1-Oxa-9-azaspiro[5.5]undecane Derivative

Compound Target Enzyme IC₅₀ (nM)
(+)-22 Soluble Epoxide Hydrolase (sEH) 4.99 ± 0.18

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Related Spirocyclic Amides

Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase that degrades a class of endogenous signaling lipids, the fatty acid amides, which includes the endocannabinoid anandamide. nih.govnih.govmdpi.com By inhibiting FAAH, the levels of these signaling lipids are increased, producing analgesic and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov

Novel spirocyclic urea-based covalent inhibitors of FAAH have been developed, with scaffolds such as 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane showing particular promise. nih.govresearchgate.netresearchgate.net These structures are related to the this compound core. The mechanism of these inhibitors involves the covalent modification of the catalytic serine residue (Ser241) in the active site of FAAH. nih.gov Medicinal chemistry efforts have focused on optimizing these spirocyclic cores to enhance potency and improve CNS-drug-like properties. nih.gov Lead compounds from these series have demonstrated high potency and selectivity for FAAH. researchgate.net

Table 3: Potency of Lead Spirocyclic FAAH Inhibitors

Scaffold Class Potency Measurement Value
1-Oxa-8-azaspiro[4.5]decane FAAH k(inact)/K(i) >1500 M⁻¹s⁻¹
7-Azaspiro[3.5]nonane FAAH k(inact)/K(i) >1500 M⁻¹s⁻¹

Data sourced from Bioorganic & Medicinal Chemistry Letters. researchgate.net

Receptor Interaction Profiling:

The inherent structural rigidity and three-dimensionality of the spirocyclic undecane (B72203) framework make it an attractive scaffold for designing ligands that can interact with high specificity at receptor binding sites.

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism with 1-Oxa-4,9-diazaspiro[5.5]undecane Analogues

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been synthesized and pharmacologically characterized as potent dual-acting ligands, exhibiting agonist activity at the μ-opioid receptor (MOR) and antagonist activity at the sigma-1 receptor (σ1R). nih.govbohrium.com This dual-target strategy aims to develop potent analgesics with an improved safety profile, as σ1R antagonism has been shown to potentiate opioid-mediated analgesia and may mitigate some of its adverse effects. nih.gov

Through systematic exploration of substitutions on the spirocyclic scaffold, researchers have identified key structural features for optimal dual activity. nih.gov One of the most promising compounds from this series, designated 15au, demonstrated a balanced profile of potent MOR agonism and σ1R antagonism. nih.govfigshare.com In preclinical pain models, this compound showed potent analgesic effects comparable to oxycodone but with a reduced incidence of constipation, a common side effect of MOR agonists. nih.gov

Table 4: Pharmacological Profile of a Lead 1-Oxa-4,9-diazaspiro[5.5]undecane Analogue

Compound MOR Binding Affinity (Kᵢ, nM) MOR Functional Agonism (EC₅₀, nM) σ₁R Binding Affinity (Kᵢ, nM)
15au 1.8 ± 0.3 43 ± 14 1.6 ± 0.3

Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org

Protein Kinase Inhibition by Azaspirocyclic Scaffolds

Azaspirocyclic scaffolds are increasingly utilized in the design of protein kinase inhibitors. nih.govbiorxiv.org The rigid, three-dimensional nature of spirocycles helps to pre-organize the conformation of a molecule, which can lead to improved binding affinity and selectivity for the target kinase. nih.govbiorxiv.org Protein kinases represent a large family of enzymes that are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. nih.govmdpi.com

While specific studies on this compound as a kinase inhibitor scaffold are limited, related diazaspirocyclic compounds have been synthesized and evaluated as ATP-mimicking scaffolds that probe the ATP-binding site of protein kinases. researchgate.net These scaffolds can be functionalized with various heteroaromatic groups that interact with the hinge region of the kinase active site, a common strategy in kinase inhibitor design. mdpi.comresearchgate.net The introduction of spirocyclic elements into kinase inhibitors can also favorably modulate physicochemical properties like solubility and lipophilicity, which are critical for drug development. nih.gov The versatility and favorable structural properties of azaspirocycles suggest they will continue to be a valuable framework in the development of novel protein kinase inhibitors. biorxiv.org

Table of Mentioned Compounds

Compound Name
This compound
1λ⁶-Thia-4-azaspiro[5.5]undecane-1,1-dione
1-Oxa-4,9-diazaspiro[5.5]undecane
1-Oxa-9-azaspiro[5.5]undecan-4-amine
1-Oxa-8-azaspiro[4.5]decane
7-Azaspiro[3.5]nonane
BAY-593 ((2R)-3,3,3-Trifluoro-2-methoxy-1-[(7R)-7-(2-methoxyphenyl)-3,9-diazaspiro[5.5]undec-3-yl]-2-phenyl-1-propanone hydrochloride)
Compound (+)-22
Compound 15au
Anandamide

Antimycobacterial Mechanisms:

The global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the development of new drugs with novel modes of action. Research into spirocyclic compounds has revealed promising antimycobacterial activity, with a focus on key bacterial targets.

Targeting Mycobacterium tuberculosis MmpL3 Protein with 1-Oxa-9-azaspiro[5.5]undecane Derivatives

While specific studies on 1-oxa-9-thia -4-azaspiro[5.5]undecane derivatives are not extensively documented in publicly available research, significant investigations have been conducted on the closely related 1-oxa-9-aza spiro[5.5]undecane scaffold. These studies have identified the Mycobacterial membrane protein Large 3 (MmpL3) as a key target for this class of compounds. researchgate.netosi.lv MmpL3 is an essential transporter protein in M. tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.net

Research has focused on the synthesis and optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives as potent inhibitors of MmpL3. osi.lv Molecular docking studies have been employed to understand the interaction between these spirocyclic inhibitors and the MmpL3 protein, guiding the optimization of their antituberculosis activity. osi.lv The resulting compounds have demonstrated high activity against both antibiotic-sensitive (H37Rv) and some multiresistant strains of M. tuberculosis, often exceeding the efficacy of existing comparator drugs. osi.lv This line of research underscores the potential of the broader azaspiro[5.5]undecane scaffold as a foundation for developing new antituberculosis agents that function by disrupting the integrity of the mycobacterial cell wall. researchgate.net

Table 1: Investigated 1-Oxa-9-azaspiro[5.5]undecane Derivatives and their Antimycobacterial Activity

Compound Scaffold Target Organism Activity

Membrane Permeabilizing Effects in Mycobacteria

The cell envelope of mycobacteria is a complex and formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. Compounds that can disrupt this barrier are therefore of great interest. While direct studies on the membrane permeabilizing effects of this compound are limited, research on related azaspiroketal structures provides some insights.

Interactions with Nucleic Acids:

Beyond their effects on bacterial cell walls, small molecules can also exert their biological effects by interacting with nucleic acids, such as RNA. This can modulate gene expression and inhibit viral replication, offering another avenue for therapeutic intervention.

RNA Binding Investigations (e.g., HIV-1 TAR RNA)

The trans-activation response element (TAR) RNA is a critical regulatory element in the life cycle of the Human Immunodeficiency Virus-1 (HIV-1). nih.gov It serves as a binding site for the viral Tat protein, a crucial interaction for the efficient transcription of the viral genome. nih.govnih.gov Consequently, small molecules that can bind to TAR RNA and disrupt the Tat-TAR interaction are considered potential anti-HIV therapeutics. nih.gov

A thorough review of the scientific literature reveals no specific studies investigating the binding of this compound derivatives to HIV-1 TAR RNA. The research on small molecule inhibitors of TAR RNA has largely focused on other chemical scaffolds. nih.govnih.gov Therefore, the potential for this particular spirocyclic compound to interact with and modulate the function of HIV-1 TAR RNA remains an unexplored area of research.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-Oxa-9-azaspiro[5.5]undecane

Conclusion and Future Perspectives in 1 Oxa 9 Thia 4 Azaspiro 5.5 Undecane Research

Synthesis of Novel 1-Oxa-9-thia-4-azaspiro[5.5]undecane Analogues for Chemical Biology Probes

The development of novel analogs of the this compound scaffold is a crucial step in creating sophisticated chemical biology probes. These tools are essential for dissecting complex biological pathways and identifying novel drug targets. Future synthetic efforts are expected to focus on introducing a variety of functional groups and reporter tags onto the core structure. For instance, the incorporation of fluorophores, biotin (B1667282) tags, or photo-cross-linkers would enable researchers to visualize the distribution of these molecules within cells, identify their binding partners, and elucidate their mechanisms of action at a molecular level. The strategic diversification of the scaffold will be key to generating a library of probes with varied physicochemical properties, allowing for a systematic exploration of their biological interactions.

Advanced Mechanistic Investigations into Biological Target Modulation

While preliminary studies may suggest potential biological activities for compounds containing the this compound scaffold, detailed mechanistic investigations are imperative. Future research will likely employ a combination of biochemical, biophysical, and cell-based assays to understand how these molecules interact with their biological targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide quantitative data on binding affinities, thermodynamics, and the precise binding modes. Furthermore, understanding how these interactions translate into modulation of protein function, downstream signaling pathways, and ultimately, cellular phenotype will be a primary focus. These advanced mechanistic studies are critical for the rational optimization of lead compounds.

Integration of Computational and Synthetic Approaches for Rational Scaffold Design

The synergy between computational modeling and synthetic chemistry is poised to accelerate the design of next-generation this compound derivatives. In silico methods, such as molecular docking and molecular dynamics simulations, can be utilized to predict the binding of virtual libraries of these compounds to specific protein targets. This computational screening can help prioritize synthetic efforts towards molecules with the highest predicted affinity and selectivity. Structure-based drug design, guided by the crystal structures of target proteins, will enable the rational design of modifications to the spirocyclic scaffold to enhance target engagement. This integrated approach minimizes the trial-and-error nature of traditional drug discovery and facilitates a more efficient and targeted exploration of the chemical space around this unique scaffold.

Exploration of New Therapeutic Areas through Scaffold Diversification

The inherent structural novelty of the this compound scaffold suggests its potential applicability across a range of therapeutic areas. While initial research may be focused on a specific disease, the diversification of the scaffold through synthetic chemistry could unveil new therapeutic opportunities. By systematically modifying the substituents on the morpholine (B109124) and thiomorpholine (B91149) rings, chemists can tune the compound's properties to interact with different biological targets. This exploration could lead to the discovery of novel agents for indications ranging from oncology and infectious diseases to neurological disorders. High-throughput screening of diversified libraries against a panel of biological targets will be a key strategy in identifying these new therapeutic applications.

Role of this compound in Expanding Chemical Space for Drug Discovery

The quest for novel chemical entities is a constant driver in drug discovery. The this compound scaffold represents a significant departure from the flat, aromatic structures that have historically dominated medicinal chemistry. Its well-defined three-dimensional geometry provides an opportunity to access novel regions of chemical space and to interact with protein targets in ways that are not possible for more conventional molecules. The incorporation of this spirocyclic system into drug discovery programs can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for constructing such complex scaffolds become more accessible, the role of this compound and related spirocycles in expanding the druggable chemical universe is expected to grow substantially.

Q & A

Q. What are the common synthetic routes for 1-Oxa-9-thia-4-azaspiro[5.5]undecane, and what factors influence yield optimization?

Synthesis typically involves multi-step protocols, including cyclization reactions and heteroatom substitutions. For example:

  • Heteroaryl substitution : Effective for creating spirocyclic analogs, as seen in structurally related compounds like 1-Oxa-9-azaspiro[5.5]undecane derivatives .
  • Base-catalyzed recyclization : Demonstrated in the synthesis of 1-Thia-5-azaspiro[5.5]undec-2-ene, where reaction conditions (e.g., solvent, temperature) and catalysts (e.g., p-toluenesulfonic acid) are critical .
  • Purification : Column chromatography or preparative HPLC is often required to isolate diastereomers or improve purity .

Q. Key factors for yield optimization :

  • Solvent polarity (e.g., ethanol for reflux reactions) .
  • Catalyst choice (e.g., sodium triacetoxyborohydride for reductive amination) .
  • Temperature control during cyclization to avoid side reactions .

Q. How is the structural characterization of this compound performed, and what spectral data are essential?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm spirocyclic connectivity and substituent positions. For example, 13C^{13}C NMR peaks near 42–76 ppm indicate spiro carbon environments .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Bands at 2208–1652 cm1^{-1} for nitrile or carbonyl groups in derivatives .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Critical data : 1H^1H NMR splitting patterns for heteroatom proximity (e.g., NH or SCH3_3) and 13C^{13}C shifts for spiro carbons .

Q. What are the primary biological targets of this compound derivatives, and which assays are used to evaluate activity?

  • Enzyme inhibition : Derivatives target enzymes like soluble epoxide hydrolase (sEH) or MmpL3 in Mycobacterium tuberculosis .
  • Receptor modulation : GABA receptor interactions are observed in diazaspiro analogs .

Q. Assays :

  • Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for binding affinity studies .
  • Microplate Alamar Blue assay for antitubercular activity against M. tuberculosis strains .
  • Cytotoxicity assays (e.g., MTT) for anticancer screening of spirocyclic carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the biological activity of this compound analogs?

  • Substituent positioning : Modifying oxygen/sulfur placement (e.g., 2-Oxa vs. 3-Oxa analogs) alters reactivity and target selectivity .
  • Functional group addition : Introducing hydroxyl or benzyl groups (e.g., 9-(phenylmethyl)- derivatives) improves solubility or binding affinity .
  • Spiro-ring rigidity : Bicyclic or fused-ring systems (e.g., 1-azabicyclo[3.3.0]octanone) increase metabolic stability .

Example : 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol showed enhanced antitubercular activity due to hydroxyl group interactions with MmpL3 .

Q. How can researchers resolve contradictions in reported biological activities of spirocyclic compounds like this compound?

  • Assay standardization : Compare results under consistent conditions (e.g., pH, temperature) to isolate compound-specific effects .
  • Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., diastereomers in N-cyclopropyl derivatives) .
  • Orthogonal techniques : Combine SPR (binding kinetics) with cellular assays (functional activity) to confirm mechanisms .

Case study : Discrepancies in cytotoxicity of diazaspiro compounds were resolved by correlating MS purity (>95%) with dose-response curves .

Q. What computational methods are used to predict the binding modes of this compound derivatives?

  • Molecular docking : Models interactions with targets like sEH using AutoDock or Schrödinger .
  • Molecular dynamics (MD) : Simulates ligand-receptor stability over time (e.g., 50 ns trajectories for MmpL3 inhibitors) .
  • QSAR modeling : Links electronic parameters (e.g., logP, polar surface area) to antitubercular IC50_{50} values .

Validation : Overlay docking poses with crystallographic data from analogs (e.g., 1-oxaazetidine derivatives) .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

CompoundStructural FeaturesKey DifferencesBioactivity
3-Azaspiro[5.5]undecaneNo oxygen heteroatomLower sEH inhibitionReduced antitubercular activity
2-Oxa-9-azaspiro[5.5]undecaneOxygen at position 2Higher metabolic stabilityEnhanced GABA modulation
1,9-Dioxa-4-azaspiro[5.5]undecaneDual oxygen atomsIncreased polarityImproved solubility

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Diastereomer separation : Preparative HPLC or chiral stationary phases are required for enantiopure batches .
  • Reaction scalability : Continuous flow reactors improve reproducibility in multi-step syntheses (e.g., tert-butyl derivatives) .
  • Purification bottlenecks : Membrane filtration or centrifugal partitioning chromatography removes high-molecular-weight byproducts .

Example : Industrial-scale production of 9-(tert-butyl) derivatives achieved 85% yield using flow chemistry .

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